N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-[(3-Methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core. The compound features a 3-methylphenyl group at position 3 of the triazoloquinazoline scaffold and a 3-methoxyphenylmethyl carboxamide substituent at position 8 (Fig. 1).
Properties
Molecular Formula |
C25H21N5O3 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H21N5O3/c1-15-5-3-7-17(11-15)22-23-27-25(32)20-10-9-18(13-21(20)30(23)29-28-22)24(31)26-14-16-6-4-8-19(12-16)33-2/h3-13,29H,14H2,1-2H3,(H,26,31) |
InChI Key |
IAKGMTOZYMXARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click reaction between an alkyne and an azide.
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the condensation of anthranilic acid derivatives with formamide or its derivatives.
Coupling of the Triazole and Quinazoline Rings: The triazole and quinazoline rings can be coupled using appropriate coupling agents and conditions, such as anhydrous potassium carbonate in dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.
Scientific Research Applications
Structure and Molecular Characteristics
The compound features a complex triazoloquinazoline structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 341.39 g/mol. Its unique structure allows for interactions with various biological targets.
Anticancer Activity
Research has demonstrated that N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest in treated cells, potentially through the modulation of key signaling pathways such as the p53 pathway and apoptosis-related proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against several bacterial strains:
- Bacterial Strains : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Notable reductions in bacterial growth were observed at concentrations as low as 10 µg/mL.
Anti-inflammatory Effects
Another area of investigation includes the anti-inflammatory potential of this compound. In vivo models have shown that it can reduce inflammation markers in conditions such as arthritis and other inflammatory diseases.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal assessed the anticancer effects of the compound on various human cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 1.9 to 7.52 µg/mL across different cell lines, suggesting strong potential for further development as an anticancer drug .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial efficacy, the compound was tested against both Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, supporting its use as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazoloquinazoline derivatives exhibit structural diversity primarily through substitutions on the phenyl rings and the carboxamide side chain. Below is a detailed comparison of the target compound with four analogs (Table 1), supported by evidence from synthetic protocols, physicochemical data, and substituent effects.
Table 1: Structural and Physicochemical Comparison of Triazoloquinazoline Derivatives
*Inferred from structural analogs ; †Estimated based on ; ‡Predicted from halogen and alkoxy substituent effects.
Substituent Effects on Physicochemical Properties
R₁ (Position 3): 3-Methylphenyl (Target): The methyl group enhances lipophilicity (logP ~2.8) compared to methoxy-substituted analogs (logP ~2.5 in E543-0726). 4-Methoxyphenyl (E543-0719/0726): Methoxy groups increase polarity and hydrogen-bond acceptor count, improving solubility in polar solvents (logSw ~-3.3 vs. ~-4.0 for fluorophenyl derivatives) . 3-Fluorophenyl (): Fluorine introduces electronegativity, raising logP (~3.1) and reducing solubility (logSw ~-4.0) due to hydrophobic effects .
R₂ (Position 8): 3-Methoxyphenylmethyl (Target): The methoxy group on the benzyl side chain contributes to moderate polarity, balancing logP and membrane permeability. 3,4-Dimethoxyphenylmethyl (E543-0726): Additional methoxy groups increase molecular weight (485.5 vs. ~475 g/mol) and polar surface area (97.4 Ų), favoring target engagement in hydrophilic environments .
Research Implications
- Bioactivity Trends: Methoxy-rich analogs (e.g., E543-0726) may exhibit enhanced binding to polar targets (e.g., kinases), while fluorophenyl/alkyl derivatives () could favor hydrophobic binding pockets.
- ADME Profiles: The target compound’s moderate logP and hydrogen-bonding capacity suggest favorable oral bioavailability compared to more lipophilic derivatives .
Biological Activity
N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazoloquinazoline core, which is known for its diverse pharmacological activities. The presence of methoxy and methyl substituents contributes to its biological profile.
Pharmacological Activities
Research indicates that compounds with triazoloquinazoline structures exhibit various biological activities:
- Anticancer Activity : Several studies have demonstrated that triazoloquinazolines can inhibit cancer cell proliferation. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against bacteria and fungi. Its structure allows for interaction with microbial enzymes, potentially disrupting their function.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in disease processes, including carbonic anhydrase and cholinesterase.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Mechanism : A study published in the Journal of Medicinal Chemistry reported that triazoloquinazoline derivatives induce apoptosis in breast cancer cells via the mitochondrial pathway, leading to increased levels of cytochrome c and activation of caspases .
- Antimicrobial Studies : Research conducted on 1,2,4-triazole derivatives indicated significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The mechanism was attributed to the disruption of cell wall synthesis .
- Anti-inflammatory Pathways : In a recent study, compounds similar to this compound were shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including cyclization to form the triazoloquinazoline core. For example:
- Step 1 : Cyclization of α-haloketones with amides under basic conditions (e.g., K₂CO₃ in DMF at room temperature) to form the heterocyclic scaffold .
- Step 2 : Functionalization via alkylation or coupling reactions, such as introducing the 3-methoxyphenylmethyl group using RCH₂Cl derivatives .
- Critical Parameters : Solvent choice (polar aprotic solvents like DMF), stoichiometry of base (1.2 equivalents of K₂CO₃), and temperature control to minimize side reactions .
Q. How can researchers validate the purity and structural integrity of this compound?
Use a combination of analytical techniques:
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert gas (N₂ or Ar) at –20°C in airtight, light-protected containers. Avoid exposure to moisture due to hydrolytic sensitivity of the carboxamide group .
Advanced Research Questions
Q. How can computational methods aid in predicting reactivity or optimizing synthesis?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways for cyclization or functionalization .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for yield improvement .
- COMSOL Multiphysics : Simulate mass transfer and heat distribution in scaled-up reactions to avoid hotspots or incomplete mixing .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-Response Replication : Test the compound in standardized assays (e.g., enzyme inhibition at 1–100 µM) to rule out batch-to-batch variability .
- SAR Analysis : Compare analogs (e.g., replacing the 3-methylphenyl group with 4-fluorophenyl) to isolate structural determinants of activity .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values reported in different cell lines .
Q. How can researchers design experiments to probe the compound’s mechanism of action?
- Isotopic Labeling : Incorporate C or N into the carboxamide group to track metabolic fate via LC-MS .
- Kinetic Studies : Monitor reaction intermediates (e.g., by in-situ IR spectroscopy) during triazoloquinazoline formation to identify rate-limiting steps .
- Target Fishing : Use pull-down assays with biotinylated derivatives to identify protein binding partners in cellular lysates .
Q. What advanced techniques characterize the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding affinity () to purified enzymes (e.g., kinases) .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of the compound bound to its target to guide rational drug design .
- Molecular Dynamics Simulations : Model binding pocket flexibility and residence time to optimize interactions .
Methodological Considerations
Q. How to optimize reaction yields using Design of Experiments (DoE)?
- Factorial Design : Screen variables (temperature, solvent, catalyst loading) in a 2³ factorial setup to identify significant factors .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. base strength) to maximize yield .
- Example : A Central Composite Design reduced reaction time by 40% while maintaining >85% yield in triazoloquinazoline synthesis .
Q. What safety protocols are critical during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
